18-Nor-3-ketoaphidicolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Nor-3-ketoaphidicolin is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and various functional groups, including hydroxyl and carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-3-ketoaphidicolin typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the cycloheptane ring system through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Methylation to introduce the dimethyl groups.
- Final steps to form the methano bridge and hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
18-Nor-3-ketoaphidicolin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a model system for studying complex ring structures and reaction mechanisms.
Biology
In biology, it may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 18-Nor-3-ketoaphidicolin exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Nor-3-ketoaphidicolin: Unique due to its specific ring structure and functional groups.
Other similar compounds: Compounds with similar ring structures or functional groups, such as other cycloheptane derivatives or hydroxymethyl-substituted compounds.
Uniqueness
This compound is unique due to its combination of multiple fused rings, hydroxyl groups, and a methano bridge, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
123355-76-0 |
---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.446 |
InChI |
InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3/t12-,13+,14-,15-,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
UKNWQIREDRCBQI-WEYWOMDKSA-N |
SMILES |
CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.